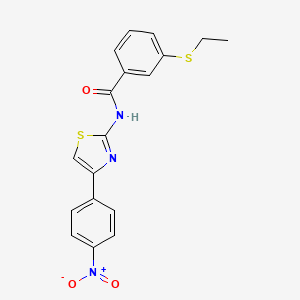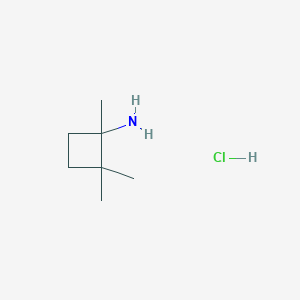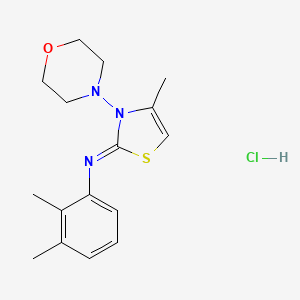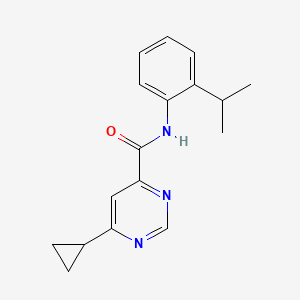![molecular formula C23H24N4O2S B2979637 2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methylphenyl)propanamide CAS No. 1189868-00-5](/img/structure/B2979637.png)
2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methylphenyl)propanamide” is a complex organic molecule. It has a molecular formula of C22H19F3N4O2S and an average mass of 460.472 Da .
Synthesis Analysis
The synthesis of this compound likely involves the use of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole has become an important synthon in the development of new drugs . The synthesis of this compound might also involve the use of a phosphatidylinositol 3-kinase (PI3K) inhibitor pharmacophore .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes an imidazole ring, which is a five-membered heterocyclic moiety that contains two nitrogen atoms . It also includes a quinazoline ring, which is a type of nitrogen-containing heterocycle .Chemical Reactions Analysis
The chemical reactions involving this compound are likely complex and may involve multiple steps. The compound may act as a dual inhibitor, affecting both phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) .Scientific Research Applications
H1-Antihistaminic Agents
A novel series of compounds related to the quinazolinone scaffold, including variations of the chemical structure , have been synthesized for their potential use as H1-antihistaminic agents. These compounds, through in vivo testing on guinea pigs, showed significant protection against histamine-induced bronchospasm, indicating their potential as new H1-antihistaminic agents. Notably, one of the compounds emerged as notably active, offering substantial protection with negligible sedation compared to chlorpheniramine maleate, a standard reference in antihistamine studies (Alagarsamy & Parthiban, 2013).
Alpha 1-Adrenoceptor Antagonists and Antihypertensive Agents
Research on 2,3-dihydroimidazo[1,2-c]quinazolinone derivatives has demonstrated their effectiveness as alpha 1-adrenoceptor antagonists, showing significant potential as antihypertensive agents. This class of compounds showed high binding affinity for alpha 1-adrenoceptors, suggesting their utility in treating hypertension. The structural variations within this class influence their activity and selectivity, providing insights into the development of new antihypertensive medications (Chern et al., 1993).
Antitumor Activity
Another area of application for compounds based on the 2,3-dihydroimidazo[1,2-c]quinazolinone scaffold is in the field of anticancer research. Specific derivatives have been synthesized and evaluated for their antitumor activity against various cancer cell lines, including renal and lung cancer. These studies reveal the compounds' broad-spectrum efficacy and selective activity, highlighting their potential as novel anticancer agents (Mohamed et al., 2016).
Antiviral Activity
Research into quinazolinone derivatives also extends into the antiviral domain. Novel synthesis methods have been developed for (quinazolin-4-ylamino)methyl-phosphonates, which have displayed weak to moderate anti-Tobacco mosaic virus (TMV) activity. This indicates the potential for these compounds to serve as a foundation for developing new antiviral drugs (Luo et al., 2012).
properties
IUPAC Name |
N-(3-methylphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-13(2)19-22(29)27-20(26-19)17-10-5-6-11-18(17)25-23(27)30-15(4)21(28)24-16-9-7-8-14(3)12-16/h5-13,15,19H,1-4H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWITIOXRMIWTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methylphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Fluoro-3-[[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2979564.png)
![4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2979565.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide](/img/structure/B2979566.png)
![4-[[1-(3,5-Difluorophenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2979567.png)
![Ethyl 2-[[(2-acetamido-5-bromophenyl)-phenylmethyl]amino]acetate](/img/structure/B2979568.png)
![2-chloro-N-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2979570.png)

![4-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2979573.png)

